(E)-4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid
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Overview
Description
(E)-4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a benzoyl group attached to a vinyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid can be achieved through the Wittig reaction, which involves the reaction of phosphorus ylides with carbonyl compounds to form alkenes. In this case, the reaction typically starts with the preparation of a phosphonium salt from 4-bromomethylbenzoic acid. This salt is then treated with a base to generate the ylide, which reacts with benzaldehyde to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Additionally, purification steps like recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
(E)-4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of (E)-4-(3-Oxo-3-phenylprop-1-en-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. For example, it may inhibit enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid with similar chemical properties.
4-Vinylbenzoic acid: Lacks the benzoyl group but shares the vinyl and benzoic acid moieties.
Benzyl alcohol: Contains a benzyl group instead of a benzoyl group.
Properties
Molecular Formula |
C16H12O3 |
---|---|
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-[(E)-3-oxo-3-phenylprop-1-enyl]benzoic acid |
InChI |
InChI=1S/C16H12O3/c17-15(13-4-2-1-3-5-13)11-8-12-6-9-14(10-7-12)16(18)19/h1-11H,(H,18,19)/b11-8+ |
InChI Key |
BFLGEZGYYCQWRT-DHZHZOJOSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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